N-(3-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. It features a benzothiadiazine ring, which is known for its biological activity, and an acetylphenyl group, which can influence its chemical reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzothiadiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Acetylphenyl Group: This step often involves acylation reactions using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride.
Formation of the Sulfanyl Linkage: This can be done by reacting the benzothiadiazine derivative with a thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve catalysts like iron(III) chloride or palladium on carbon.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, reduced carbonyl compounds
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, influencing the activity and selectivity of metal catalysts.
Material Science: It may be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology
Enzyme Inhibition: The benzothiadiazine ring is known for its ability to inhibit certain enzymes, making the compound a potential candidate for drug development.
Protein Interaction Studies: The compound can be used to study interactions with proteins, providing insights into its biological activity.
Medicine
Drug Development: Due to its potential enzyme inhibition properties, the compound could be explored as a lead compound for developing new pharmaceuticals.
Diagnostic Tools: It may be used in the development of diagnostic assays or imaging agents.
Industry
Agriculture: The compound could be investigated for its potential use as a pesticide or herbicide.
Chemical Manufacturing: It may serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiadiazine ring can bind to the active site of enzymes, inhibiting their activity. The acetylphenyl group may enhance the compound’s binding affinity and specificity. The sulfanyl linkage can also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Compounds with similar benzothiadiazine rings, such as hydrochlorothiazide, which is used as a diuretic.
Acetylphenyl Derivatives: Compounds like acetaminophen, which is widely used as an analgesic and antipyretic.
Uniqueness
N-(3-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-11(21)12-5-4-6-13(9-12)18-16(22)10-25-17-19-14-7-2-3-8-15(14)26(23,24)20-17/h2-9H,10H2,1H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSRJSRPUVWSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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